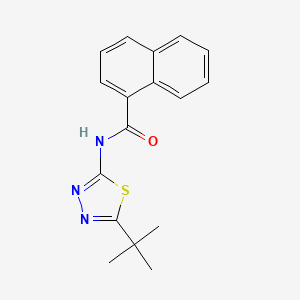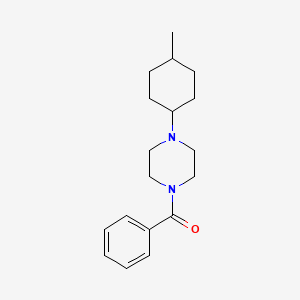![molecular formula C16H15NO3 B5845284 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5845284.png)
7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound that has gained significant attention in the field of scientific research. This compound has shown promising results in various studies and has the potential to be used in different applications.
作用机制
The mechanism of action of 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is beneficial in the treatment of Alzheimer's disease. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, making the compound useful in the treatment of various inflammatory diseases.
Biochemical and Physiological Effects:
7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can protect cells from oxidative damage. The compound has also been found to have neuroprotective effects, which can help in the treatment of neurodegenerative diseases. Additionally, it has been found to have antiangiogenic properties, which can inhibit the growth of blood vessels in tumors.
实验室实验的优点和局限性
The advantages of using 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine in lab experiments include its high purity and yield, as well as its well-studied properties. The compound has been extensively studied, and its synthesis method has been optimized to achieve high yield and purity. However, the limitations of using this compound in lab experiments include its high cost and limited availability. The compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive.
未来方向
There are several future directions for the study of 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine. One direction is the development of new drugs based on this compound. The compound has shown promising results in the treatment of various diseases, and further studies could lead to the development of new drugs with improved efficacy and fewer side effects. Another direction is the study of the compound's properties in different applications, such as in the development of new materials. Additionally, further studies could be conducted to optimize the synthesis method of the compound, making it more accessible and cost-effective.
In conclusion, 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine is a chemical compound that has shown promising results in various scientific studies. Its synthesis method has been optimized to achieve high yield and purity, and it has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown potential in the treatment of neurodegenerative diseases and in the development of new drugs and materials. Further studies could lead to the development of new drugs with improved efficacy and fewer side effects, as well as the optimization of the compound's synthesis method.
合成方法
The synthesis method of 7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine involves the reaction of 3-methylphenol with 4-chlorobenzaldehyde in the presence of potassium carbonate. The resulting compound is then subjected to a cyclization reaction using sodium hydride and 1,2-dimethoxyethane. The final product is obtained by recrystallization from ethanol. This synthesis method has been optimized to achieve high yield and purity of the compound.
科学研究应用
7-(3-methylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been studied for its potential use in the development of new drugs and materials.
属性
IUPAC Name |
7-(3-methylphenyl)-6,8-dihydro-[1,3]dioxolo[4,5-g][1,3]benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-3-2-4-13(5-11)17-8-12-6-15-16(20-10-19-15)7-14(12)18-9-17/h2-7H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGMCUHGZQMCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC3=CC4=C(C=C3OC2)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

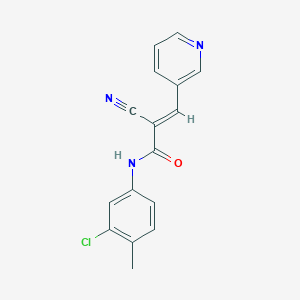



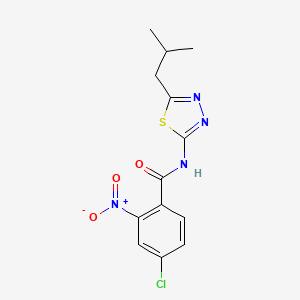
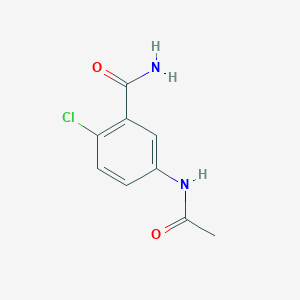

![6-phenyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5845253.png)
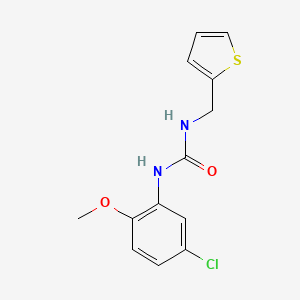
![2-[4-(4-chlorophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5845263.png)
![4-methyl-N-[1-(4-morpholinyl)-2-(1-pyrrolidinyl)ethylidene]benzenesulfonamide](/img/structure/B5845275.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5845281.png)
